BenchChemオンラインストアへようこそ!

2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one

Medicinal chemistry Kinase inhibitor design Ligand efficiency

2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one (CAS 1261117-82-1) is a synthetic heterocyclic compound featuring a 4-fluorophenyl substituent at the C2 position of a partially saturated imidazo[1,2-a]pyrazin-6(5H)-one core. Belonging to the broader class of imidazo[1,2-a]pyrazines, a privileged scaffold in kinase drug discovery, this compound lacks C8 substitution, distinguishing it from analogs such as CTN1122 (which bears a dimethylamino group at C8) and the 8,8-dimethyl derivatives.

Molecular Formula C12H10FN3O
Molecular Weight 231.23 g/mol
CAS No. 1261117-82-1
Cat. No. B3347039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one
CAS1261117-82-1
Molecular FormulaC12H10FN3O
Molecular Weight231.23 g/mol
Structural Identifiers
SMILESC1C2=NC(=CN2CC(=O)N1)C3=CC=C(C=C3)F
InChIInChI=1S/C12H10FN3O/c13-9-3-1-8(2-4-9)10-6-16-7-12(17)14-5-11(16)15-10/h1-4,6H,5,7H2,(H,14,17)
InChIKeyWSJMUZGRFGGLNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one (CAS 1261117-82-1): Procurement-Ready Imidazopyrazinone Scaffold for Kinase-Targeted Drug Discovery


2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one (CAS 1261117-82-1) is a synthetic heterocyclic compound featuring a 4-fluorophenyl substituent at the C2 position of a partially saturated imidazo[1,2-a]pyrazin-6(5H)-one core . Belonging to the broader class of imidazo[1,2-a]pyrazines, a privileged scaffold in kinase drug discovery, this compound lacks C8 substitution, distinguishing it from analogs such as CTN1122 (which bears a dimethylamino group at C8) and the 8,8-dimethyl derivatives [1]. Its molecular formula is C₁₂H₁₀FN₃O (MW 231.23 g/mol) with a computed LogP of approximately 1.59 and topological polar surface area of 50.41 Ų, consistent with favorable drug-like properties .

Why 2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one Cannot Be Replaced by Generic Imidazopyrazinones in Research and Procurement


Imidazo[1,2-a]pyrazin-6(5H)-one derivatives exhibit profound sensitivity in biological activity to subtle structural modifications, particularly at the C2, C3, and C8 positions [1]. In the antileishmanial drug discovery program built around CTN1122, systematic deletion of substituents demonstrated that removal of the C2 4-fluorophenyl group or the C3 4-pyridyl group drastically reduced L-CK1.2 inhibition and antiparasitic activity, while inverting the C2 and C3 substituents also abolished activity [1]. Additionally, the 8,8-dimethyl analog (CAS 1261118-04-0) is structurally distinct from the target compound, possessing a quaternary carbon at C8 that alters conformational flexibility and steric bulk . Therefore, substituting the target compound—bearing a free methylene group at C8—with any pre-functionalized or C8-substituted analog will yield divergent reactivity in late-stage derivatization and potentially different kinase selectivity profiles. The specific combination of the 4-fluorophenyl motif at C2 and the unsubstituted C8 position defines a unique chemical space within this scaffold class that cannot be assumed equivalent to any single commercially available analog .

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one (CAS 1261117-82-1) Versus Closest Analogs


Molecular Weight and Ligand Efficiency Advantage Over CTN1122 (C8-Dimethylamino Analog)

The target compound (MW = 231.23 g/mol) is significantly smaller than the antileishmanial lead CTN1122 (MW ≈ 349.4 g/mol, C19H16FN5), which features an additional dimethylamino group at C8 and a 4-pyridyl group at C3 . This 118 Da reduction in molecular weight translates to a substantially higher ligand efficiency potential, assuming comparable target binding. In fragment-based drug discovery and lead optimization campaigns, lower molecular weight starting points are preferred for downstream optimization of pharmacokinetic properties .

Medicinal chemistry Kinase inhibitor design Ligand efficiency

C8 Unsubstituted Scaffold Enables Late-Stage Diversification Not Possible with 8,8-Dimethyl or 8-Amino Congeners

The target compound possesses a free methylene at the C8 position (7,8-dihydro), offering a reactive site for oxidation, alkylation, or halogenation that is sterically and electronically unencumbered. In contrast, the 8,8-dimethyl analog (CAS 1261118-04-0) has a gem-dimethyl group that blocks all C8 derivatization, while CTN1122 already carries a dimethylamino substituent, limiting further diversification to displacement or quaternization reactions . This structural distinction means that researchers requiring a versatile, underivatized scaffold for generating focused libraries must select the target compound over pre-substituted analogs.

Synthetic chemistry Late-stage functionalization Parallel synthesis

Physicochemical Profile Differentiated from 8-Substituted and 2-Unsubstituted Imidazopyrazinones

The target compound has a computed LogP of approximately 1.59 and a topological polar surface area (TPSA) of 50.41 Ų, based on Chemsrc data . These values place it within favorable oral drug-like space (LogP < 5, TPSA < 140 Ų) but with lower lipophilicity than the 8,8-dimethyl analog (estimated LogP increase of ~0.5 units due to two additional methyl groups) and significantly lower than CTN1122 (estimated LogP ~2.5 due to the dimethylamino and pyridyl substituents). The lower LogP of the target compound predicts better aqueous solubility and reduced metabolic liability from CYP-mediated oxidation, considerations that are critical in selecting a scaffold for hit-to-lead optimization.

Physicochemical properties Drug-likeness ADME prediction

Documented Role as a Core Intermediate in Antiparasitic Imidazopyrazine Drug Discovery

The imidazo[1,2-a]pyrazin-6(5H)-one core, exemplified by the target compound's scaffold, is a validated pharmacophore in antileishmanial drug discovery [1][2]. Specifically, the 4-fluorophenyl group at C2 was identified through molecular docking as a key element occupying a hydrophobic pocket of L-CK1.2, the parasite casein kinase 1 target [1]. While the target compound itself has not been directly tested in published antileishmanial assays, its close structural analog CTN1122 (differing at C3 and C8) demonstrated IC50 values of 0.80 μM against L. major and 2.74 μM against L. donovani intramacrophage amastigotes, with L-CK1.2 IC50 of 0.72 μM [1]. Another analog series exploring C2 phenyl substitutions yielded compounds with IC50 values of 0.31–1.25 μM against L. major [2]. This body of evidence confirms that the 2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-6(5H)-one scaffold is a productive starting point for antiparasitic lead optimization.

Antiparasitic agents Leishmaniasis Casein kinase 1

Bromophenyl Analog Comparison Highlights the Fluorine-Specific Advantage in Metabolic Stability

The 4-fluorophenyl substituent in the target compound is a well-established strategy for improving metabolic stability compared to the 4-bromophenyl analog (CAS not specified but commercially available) . Fluorine substitution at the para position blocks CYP450-mediated oxidative metabolism at that site, a mechanism validated across multiple drug discovery programs including the imidazo[1,2-a]pyrazine Aurora kinase inhibitor series . The C-F bond (bond dissociation energy ~485 kJ/mol) is significantly stronger than the C-Br bond (~285 kJ/mol), rendering the target compound inherently more resistant to metabolic debromination or displacement reactions that would generate reactive metabolites. This makes the fluorophenyl analog the preferred choice for in vivo studies over the bromophenyl variant.

Fluorine chemistry Metabolic stability Bioisosterism

Optimal Use Cases for Procuring 2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one (CAS 1261117-82-1)


Medicinal Chemistry: Kinase Inhibitor Library Design via Late-Stage C8 Diversification

Given the target compound's unsubstituted C8 methylene (see Evidence Item 2, Section 3), it is the scaffold of choice for generating diverse C8-substituted analog libraries. Researchers can perform C-H oxidation to the ketone, halogenation followed by cross-coupling, or direct alkylation—transformations that are impossible with the 8,8-dimethyl analog. This enables systematic exploration of the C8 vector for kinase selectivity optimization, building on the established kinase inhibition profile of the imidazo[1,2-a]pyrazine scaffold [1].

Antiparasitic Drug Discovery: Core Scaffold for Structure-Activity Relationship Expansion

Based on the validated antileishmanial activity of CTN1122 and related analogs bearing the 4-fluorophenyl group at C2 (see Evidence Item 4, Section 3), the target compound serves as an ideal starting point for synthesizing and testing simplified or C3-diversified analogs. Procurement of this compound allows research groups to independently confirm the pharmacophoric contribution of the 4-fluorophenyl group and explore new substitution patterns at C3 without the confounding presence of pre-installed C8 substituents [1]. The compound's lower molecular weight (231 vs. 349 for CTN1122) also makes it suitable for fragment-based screening approaches targeting Leishmania casein kinase 1 [1].

In Vivo Pharmacological Studies Requiring Metabolically Stable Fluorinated Scaffolds

When planning in vivo efficacy or pharmacokinetic studies, the 4-fluorophenyl substitution of the target compound provides a critical metabolic stability advantage over the 4-bromophenyl analog (see Evidence Item 5, Section 3). The strong C-F bond resists oxidative metabolism at the para position, as demonstrated by the improved oral exposure of fluorinated imidazo[1,2-a]pyrazine Aurora kinase inhibitors . Investigators procuring this compound for lead optimization can therefore anticipate better in vivo exposure and reduced formation of reactive metabolites compared to halogenated alternatives.

Chemical Biology: Development of Affinity Probes and PROTACs Based on the Imidazopyrazinone Core

The combination of a low-molecular-weight starting scaffold (231 Da, LogP 1.59) and a chemically accessible C8 position makes the target compound suitable for constructing heterobifunctional degraders (PROTACs) or affinity-based probes. The favorable physicochemical properties (see Evidence Item 3, Section 3) predict good cell permeability for the parent scaffold, while the C8 methylene provides a convenient linker attachment point that does not disrupt the critical C2 4-fluorophenyl pharmacophore. This differentiates it from bulkier, pre-substituted analogs that limit linker attachment options [1].

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.